molecular formula C4H8S4Si B3246177 1,4,6,9-Tetrathia-5-silaspiro[4.4]nonane CAS No. 176-54-5

1,4,6,9-Tetrathia-5-silaspiro[4.4]nonane

Cat. No.: B3246177
CAS No.: 176-54-5
M. Wt: 212.5 g/mol
InChI Key: ABZNBXYHXQYSED-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Spirocyclic Systems with Silicon Centers

The history of organosilicon chemistry dates back to the 19th century, with the synthesis of the first organochlorosilane in 1863 by Charles Friedel and James Crafts. wikipedia.org The pioneering work of Frederic Kipping in the early 20th century, utilizing Grignard reagents, laid the groundwork for the synthesis of a variety of alkyl and aryl silanes and the subsequent development of silicone polymers. wikipedia.org The nomenclature for spiro compounds was first proposed by Adolf von Baeyer in 1900. wikipedia.org

While the synthesis and study of carbocyclic and heterocyclic spiro compounds are well-established, the specific sub-field of silaspiro compounds is less mature. The development of synthetic methodologies to create these structures has been a more recent endeavor, often leveraging established reactions from organosilicon chemistry. The inherent ability of silicon to form stable bonds with various heteroatoms has paved the way for the theoretical design and, in some cases, synthesis of a diverse range of silaspirocyclic frameworks.

Significance of Sulfur Heteroatoms in Organosilicon Spiro Compounds

The incorporation of sulfur into organic molecules has profound implications for their chemical and biological properties. Sulfur-containing heterocycles are ubiquitous in medicinal chemistry, appearing in a wide array of pharmaceuticals. nih.govnih.gov The presence of sulfur can influence a molecule's polarity, lipophilicity, and ability to engage in specific interactions with biological targets.

Overview of Research Trajectories for 1,4,6,9-Tetrathia-5-silaspiro[4.4]nonane Architectures

Direct research on this compound is not documented in the current scientific literature. However, research into related areas provides a roadmap for potential future investigations. Key research trajectories would likely include:

Development of Synthetic Routes: Devising efficient and selective methods for the construction of the tetrathiasilaspiro[4.4]nonane core.

Structural and Spectroscopic Characterization: Utilizing techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to elucidate the precise three-dimensional structure and electronic properties of the molecule.

Exploration of Reactivity: Investigating the reactivity of the silicon center and the peripheral sulfur atoms towards various electrophiles and nucleophiles.

Applications in Materials Science: Exploring the potential of this compound as a precursor for sulfur-containing polymers or as a ligand for the synthesis of novel coordination polymers and metal-organic frameworks.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4,6,9-tetrathia-5-silaspiro[4.4]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8S4Si/c1-2-6-9(5-1)7-3-4-8-9/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZNBXYHXQYSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS[Si]2(S1)SCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8S4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90778185
Record name 1,4,6,9-Tetrathia-5-silaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90778185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176-54-5
Record name 1,4,6,9-Tetrathia-5-silaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90778185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,4,6,9 Tetrathia 5 Silaspiro 4.4 Nonane and Its Derivatives

Precursor Chemistry and Synthetic Strategy Development

Design and Synthesis of Silicon- and Sulfur-Containing Precursors

The most direct and common silicon precursor for this type of synthesis is Silicon Tetrachloride (SiCl₄) . It is a readily available and highly reactive electrophile. wikipedia.org Silicon tetrachloride can be prepared through the chlorination of various silicon compounds, with the reaction of elemental silicon with chlorine gas at high temperatures (around 600 °C) being a fundamental laboratory method. wikipedia.orgyoutube.com

Reaction for the Synthesis of Silicon Tetrachloride: Si + 2 Cl₂ → SiCl₄

The key sulfur-containing precursor is 1,2-Ethanedithiol (B43112) (C₂H₄(SH)₂) . This dithiol serves as the bidentate nucleophile that will form the two five-membered dithiolane rings around the silicon center. Several synthetic routes to 1,2-ethanedithiol have been established. A common commercial method involves the reaction of 1,2-dichloroethane (B1671644) with aqueous sodium bisulfide. wikipedia.org In the laboratory, it is often synthesized from 1,2-dibromoethane (B42909) and thiourea, followed by hydrolysis. wikipedia.orgorgsyn.orgchemeurope.com Another approach involves the reaction of ethyl 2-mercaptoethylcarbonate with a hydrosulfide, followed by acidification. google.com

Starting Material Reagents Key Conditions Yield Reference
1,2-Dibromoethane1. Thiourea, Ethanol; 2. H₂SO₄/H₂OReflux, followed by steam distillationGood orgsyn.org
1,2-DichloroethaneSodium Bisulfide (aq)Commercial methodHigh wikipedia.org
Ethyl 2-mercaptoethylcarbonatePotassium Hydrosulfide, Potassium Hydroxide0-30 °C, followed by HCl acidification77.2% google.com

This table summarizes various reported methods for the synthesis of the 1,2-ethanedithiol precursor.

Exploration of Synthetic Routes to Spiro[4.4]nonane Cores

The formation of the spiro[4.4]nonane core of 1,4,6,9-Tetrathia-5-silaspiro[4.4]nonane is conceptually analogous to the formation of spiroacetals from diols and ketones. In this case, the silicon tetrachloride acts as the central electrophilic "hub," and two molecules of 1,2-ethanedithiol provide the nucleophilic "spokes" that form the rings. The general strategy involves a double condensation reaction.

The reaction of silicon tetrachloride with four equivalents of a thiol (RSH) to form tetra(alkylthio)silane (Si(SR)₄) is a known transformation. By using a dithiol like 1,2-ethanedithiol, the reaction is directed intramolecularly to form the stable five-membered rings of the spiro compound. This approach is common for creating heterocyclic spiro compounds where a central tetravalent atom is linked to bidentate ligands. orgsyn.org The phosphorus analogue, 5-Hydro-1,4,6,9-tetraoxa-5-phosphaspiro[4.4]nonane, has been synthesized by reacting a phosphorus precursor with ethylene (B1197577) glycol, providing a strong precedent for this type of spirocyclization.

Specific Synthetic Pathways and Reaction Mechanisms

While multiple theoretical pathways can be envisioned, the most direct and practical synthesis of this compound involves the reaction of silicon tetrachloride with 1,2-ethanedithiol.

Intramolecular Cyclization Approaches for Spiro[4.4]nonane Formation

The primary synthetic route is best described as a sequential intermolecular reaction followed by intramolecular ring closure, which happens in quick succession. The mechanism proceeds as follows:

Initial Nucleophilic Attack: A thiol group from a molecule of 1,2-ethanedithiol attacks the electrophilic silicon atom of silicon tetrachloride, displacing a chloride ion.

First Ring Closure: The second thiol group on the same 1,2-ethanedithiol molecule then attacks the silicon center, displacing another chloride ion and forming the first 1,3,2-dithiasilolane ring.

Second Nucleophilic Attack: A second molecule of 1,2-ethanedithiol attacks the now dichlorosubstituted silicon center, displacing a third chloride ion.

Final Ring Closure: The remaining thiol group on the second 1,2-ethanedithiol molecule displaces the final chloride ion, completing the formation of the spiro[4.4]nonane structure.

This reaction is typically carried out in the presence of a base to neutralize the four equivalents of HCl that are generated.

Heteroatom Incorporation Techniques: Sulfur and Silicon Linkages

The formation of the silicon-sulfur (Si-S) bond is central to this synthesis. Silicon tetrachloride is a classic electrophile that readily reacts with various nucleophiles. wikipedia.org The reaction with thiols is a standard method for creating Si-S linkages. The driving force for the formation of the spirocyclic structure is the creation of stable, five-membered rings. The chelate effect, where a bidentate ligand forms a more stable complex than two monodentate ligands, favors the formation of the dithiolane rings over polymerization.

Ligand-Accelerated and Catalytic Cyclizations

While the direct reaction of silicon tetrachloride with 1,2-ethanedithiol is expected to be efficient, more advanced catalytic methods for the formation of Si-S bonds exist in the broader field of silicon chemistry. For instance, rhodium(I)-catalyzed conjugate silyl (B83357) transfer using a Si-B linkage has been developed for asymmetric C-Si bond formation, which could potentially be adapted for Si-S bond formation. nih.gov Additionally, various catalysts are known to promote the silylation of O-nucleophiles, and similar principles could be applied to S-nucleophiles. researchgate.net

In the context of spirocycle synthesis, organocatalysis has emerged as a powerful tool, particularly for creating complex chiral structures. rsc.orgnih.gov For example, (R)-diphenylprolinol silyl ether has been used to catalyze tandem Michael/aldol (B89426) reactions to form spiro[cyclohexane-1,3′-indolin]-2′-one derivatives. While not directly applicable to the synthesis of this compound from SiCl₄, these methods highlight the potential for developing catalytic, and even enantioselective, syntheses of silicon-sulfur spirocycles from appropriately designed precursors. Palladium-catalyzed intramolecular Mizoroki–Heck annulations have also been employed to create spiroindolines, demonstrating the power of transition metal catalysis in spirocycle synthesis. nih.gov However, for the specific target molecule, such complex catalytic cycles are likely unnecessary given the straightforward and high-yielding nature of the direct condensation approach.

Stereocontrolled Synthesis of Chiral this compound Systems

The creation of chiral spirocycles, where the central spiroatom is a stereocenter, is a significant challenge in synthetic chemistry. For this compound, the silicon atom represents a potential stereogenic center. The stereocontrolled synthesis of such systems can be approached through asymmetric catalysis, a powerful tool for constructing chiral molecules. researchgate.net

One of the most effective methods for generating chiral silanes is through transition metal-catalyzed asymmetric intramolecular hydrosilation. rsc.org This strategy has been successfully applied to the synthesis of axially chiral spirosilanes. acs.org The process typically involves the reaction of a bis(alkenyl)dihydrosilane precursor in the presence of a rhodium(I) complex bearing a chiral phosphine (B1218219) ligand. acs.org The reaction proceeds in a sequential manner, with the first intramolecular hydrosilation establishing chirality at both the silicon and a carbon atom. acs.org A similar approach could be envisioned for this compound, starting from a dihydrosilane tethered to two 1,3-dithiolane (B1216140) precursors with pendant alkenyl groups.

More recently, iridium-catalyzed asymmetric dual dehydrogenative silylation of C(sp³)–H bonds has emerged as a method to produce chiral oxa-spirosilanes with a stereogenic silicon center. acs.org This reaction utilizes chiral pincer iridium complexes and offers a direct route from readily available diarylsilanes. acs.org Adapting this methodology to dithiolane-based precursors could provide a novel and efficient pathway to enantiomerically enriched tetrathiasilaspirocycles. The development of chiral spirosilabiindane scaffolds through Rh-catalyzed asymmetric double hydrosilation further demonstrates the viability of this catalytic approach for creating complex spiro-silicon systems. nih.gov

The table below summarizes potential catalytic systems for the stereocontrolled synthesis of chiral this compound.

Catalytic System Precursor Type Reaction Type Key Features Reference
Rh(I) with Chiral LigandBis(alkenyl)dihydrosilaneAsymmetric Intramolecular HydrosilationCreates C₂-symmetric axially chiral spiranes. acs.org
Chiral Pincer Iridium ComplexesDiarylsilane with dithiolane moietiesAsymmetric Dual Dehydrogenative SilylationForms stereogenic silicon center via C-H activation. acs.org
Rh(I) with Chiral PhosphoramiditeDiallyl silane (B1218182) derivativeAsymmetric Double HydrosilationEnables synthesis of enantiopure spirosilane building blocks. nih.gov

Post-Synthetic Derivatization and Functionalization Strategies

Post-synthetic modification of the this compound core allows for the fine-tuning of its physical and chemical properties and the introduction of new functionalities. These modifications can be targeted at the sulfur atoms, the carbon framework, or used to build larger, more complex structures.

The four sulfur atoms in the this compound scaffold are potential sites for chemical modification. As thioethers, they can undergo oxidation to form the corresponding sulfoxides and sulfones. This transformation can be achieved using a variety of oxidizing agents, such as hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). The stepwise oxidation of the sulfur atoms would introduce polarity and hydrogen-bonding capabilities to the otherwise nonpolar molecule. Each oxidation step creates a new stereocenter at the sulfur atom, leading to a complex mixture of diastereomers, which presents both a challenge and an opportunity for controlling the molecule's three-dimensional structure.

Alkylation of the sulfur atoms is another potential modification. Treatment with strong alkylating agents, like trimethyloxonium (B1219515) tetrafluoroborate, could yield sulfonium (B1226848) salts. This would impart a positive charge to the scaffold, significantly altering its solubility and electronic properties.

The table below outlines potential modifications at the sulfur centers.

Modification Type Reagent(s) Product Functional Group Potential Impact
OxidationH₂O₂, m-CPBASulfoxide (B87167), SulfoneIncreased polarity, new stereocenters
AlkylationCH₃I, (CH₃)₃O⁺BF₄⁻Sulfonium SaltIntroduction of charge, altered solubility

The carbon backbone of the two 1,3-dithiolane rings offers sites for the introduction of various functional groups. The 1,3-dithiolane ring is a well-established scaffold in medicinal and materials chemistry. nih.gov Functionalization can be achieved by deprotonation of the C-H bonds adjacent to the sulfur atoms (at the C2 and C3 positions of the dithiolane rings) using a strong base, such as n-butyllithium. The resulting carbanion can then react with a wide range of electrophiles to introduce new substituents.

This strategy allows for the attachment of alkyl, aryl, silyl, or other functional groups. For example, quenching the lithiated intermediate with an aldehyde or ketone would introduce a hydroxylated side chain. Reaction with CO₂ would yield a carboxylic acid derivative, providing a handle for further conjugation, for instance, in the synthesis of amides or esters. This approach provides a modular way to build complex architectures around the central spiro core.

The table below details potential strategies for carbon framework functionalization.

Strategy Reagents Intermediate Example Electrophile Resulting Functional Group
Deprotonation-Alkylation1. n-BuLi; 2. R-XLithiated spirocycleAlkyl Halide (e.g., CH₃I)Alkyl group
Deprotonation-Hydroxylation1. n-BuLi; 2. R₂C=OLithiated spirocycleAldehyde/KetoneHydroxyalkyl group
Deprotonation-Carboxylation1. n-BuLi; 2. CO₂Lithiated spirocycleCarbon DioxideCarboxylic acid

The rigid, well-defined geometry of the this compound unit makes it an attractive building block for the construction of larger supramolecular assemblies, including macrocycles and oligomers. Chiral spiranes are particularly interesting for creating macromolecules with main-chain chirality. acs.org

To achieve this, bifunctional derivatives of the spirocycle must first be prepared using the methods described in section 2.3.2. For example, a dicarboxylic acid derivative could be synthesized by carboxylation at two positions on the carbon framework. This bifunctional monomer could then undergo condensation polymerization with a diol or diamine to produce polyesters or polyamides, respectively.

Alternatively, the synthesis of oligomeric structures can be pursued. Polyhedral oligomeric silsesquioxanes (POSS) are a class of nanostructured silicon-oxygen cages that serve as building blocks for hybrid materials. mdpi.com While structurally different, the concept of using a well-defined silicon-based core to build larger materials is applicable. By controlling the stoichiometry and reaction conditions, it may be possible to synthesize discrete dimers, trimers, or other oligomers of this compound linked by functional tethers. Such oligomers could find applications in materials science as components of novel polymers or as ligands for metal coordination. capes.gov.br

The table below summarizes strategies for creating extended structures.

Target Structure Monomer Type Polymerization/Coupling Method Potential Linkage
PolymerDicarboxylic acid derivativeCondensation PolymerizationEster, Amide
PolymerDihydroxy derivativeCondensation PolymerizationEster, Ether
Macrocycle/OligomerDihalide derivativeMetal-catalyzed Cross-CouplingCarbon-Carbon bond

Structural Analysis and Conformational Dynamics

Theoretical Molecular Geometry and Bond Parameters

Computational modeling, using methods like Density Functional Theory (DFT), could provide valuable insights into the molecule's geometry. The silicon atom at the spiro center is expected to adopt a tetrahedral or near-tetrahedral geometry. The two five-membered dithiasilolane rings would likely adopt envelope or twist conformations to minimize steric strain. Key bond parameters that would be of interest include the Si-S and C-S bond lengths and the S-Si-S and C-S-C bond angles.

Insights from X-ray Crystallography of Analogous Structures

While no crystal structure exists for the target compound, X-ray crystallography is the definitive method for determining the solid-state structure of molecules. nih.govwikipedia.org Analysis of the crystal structures of related compounds, such as the oxygen analogue 1,4,6,9-Tetraoxa-5-silaspiro[4.4]nonane, and other sulfur-containing spirocycles, would provide a basis for predicting the packing and intermolecular interactions in the crystalline state of this compound.

Theoretical and Computational Investigations of 1,4,6,9 Tetrathia 5 Silaspiro 4.4 Nonane Architectures

Quantum Chemical Calculations for Electronic Structure and Bonding Characteristics

Quantum chemical calculations are fundamental to elucidating the electronic landscape of 1,4,6,9-tetrathia-5-silaspiro[4.4]nonane. These methods offer insights into the arrangement of valence electrons and the nature of the chemical bonds that define its structure and reactivity.

The central silicon atom in this compound possesses a valence electronic configuration of 3s²3p². In its tetrahedral bonding environment within the spirocyclic framework, it undergoes sp³ hybridization to form four single covalent bonds with the adjacent sulfur atoms. Each sulfur atom, with a valence configuration of 3s²3p⁴, participates in two single bonds—one with the silicon atom and one with a neighboring carbon atom.

Table 1: Predicted Valence Orbital Contributions to Bonding

Atom Hybridization Interacting Orbitals Bond Type
Silicon (Si) sp³ Si(sp³) - S(3p) σ
Sulfur (S) - S(3p) - Si(sp³) σ
Sulfur (S) - S(3p) - C(sp³) σ
Carbon (C) sp³ C(sp³) - S(3p) σ

This table presents a simplified model of orbital interactions based on theoretical principles.

The distribution of electron density across the this compound framework is largely governed by the electronegativity differences between the constituent atoms. Silicon is less electronegative than both sulfur and carbon, while sulfur is less electronegative than oxygen but more so than carbon. This leads to a predictable polarization of the covalent bonds.

The silicon atom, being the most electropositive center, bears a partial positive charge (δ+) and is therefore the primary electrophilic site . It is susceptible to attack by nucleophiles. Conversely, the four sulfur atoms, with their lone pairs of electrons and higher electronegativity relative to silicon, are the principal nucleophilic centers , carrying partial negative charges (δ-). khanacademy.orgnih.gov These sites are prone to reacting with electrophiles. nih.gov

Table 2: Predicted Partial Charges and Reactivity Sites

Atom/Site Predicted Partial Charge Chemical Character
Silicon (Si) δ+ Electrophilic
Sulfur (S) δ- Nucleophilic
Carbon (C) ~δ- Weakly Nucleophilic

Note: The values in this table are qualitative predictions based on electronegativity trends.

Mechanistic Computational Studies of Reaction Pathways

Computational modeling is instrumental in exploring the potential reaction mechanisms involving this compound, including its formation and subsequent transformations.

The formation of the spirocyclic system can be theoretically investigated through transition state analysis. e3s-conferences.org One plausible synthetic route could involve the reaction of a silylene (R₂Si:) with two equivalents of a thiirane-containing molecule. nih.gov Computational studies can map out the potential energy surface for such a reaction, identifying the transition state structures and calculating the activation energy barriers for the cyclization steps. e3s-conferences.org This allows for a determination of the kinetic feasibility of the proposed pathway. nih.gov Similarly, any potential rearrangement reactions of the spirocyclic framework can be modeled to understand their energetic demands and preferred pathways.

For substituted derivatives of this compound, where stereocenters may be present, computational modeling can be a powerful tool for predicting and explaining stereoselectivity in their reactions. rsc.orguncw.edu By calculating the energies of the diastereomeric transition states, it is possible to predict which stereoisomer will be formed preferentially. youtube.com For instance, in reactions involving the approach of a reagent to the silicon center, the existing stereochemistry of the rings would influence the trajectory of the attack, and computational models can quantify these steric and electronic effects to rationalize the observed or predicted stereochemical outcome. youtube.com

Conformational Analysis and Molecular Dynamics Simulations

The five-membered dithiasilolane rings of this compound are not planar and can adopt various conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule.

The two rings can likely adopt conformations analogous to those of cyclopentane, such as the envelope and twist (or half-chair) forms. In the envelope conformation, four atoms are coplanar, and the fifth is out of the plane. In the twist conformation, three atoms are coplanar with the other two on opposite sides of the plane. The relative energies of these conformers and the energy barriers for their interconversion can be calculated using quantum mechanical methods.

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. nih.govnih.gov By simulating the atomic motions at a given temperature, MD can explore the conformational landscape, revealing the preferred conformations and the flexibility of the ring systems. nih.gov This information is crucial for understanding how the molecule's shape might influence its reactivity and interactions with other molecules.

Table 3: Potential Ring Conformations

Conformation Description Relative Energy (Hypothetical)
Envelope Four atoms in a plane, one out of plane. Low
Twist (Half-Chair) Three atoms in a plane, two on opposite sides. Slightly Higher

This table presents theoretically possible conformations; the actual relative energies would require specific computational studies.

Lack of Theoretical and Computational Data on this compound

A thorough review of scientific literature and chemical databases reveals a significant gap in the theoretical and computational investigation of the specific chemical compound This compound . Despite the growing interest in silicon and sulfur-containing heterocyclic compounds for their unique electronic and structural properties, dedicated studies on the energy landscapes, conformational dynamics, and predicted spectroscopic properties of this particular molecule are not publicly available at this time.

Computational chemistry is a powerful tool for predicting the properties and behavior of molecules. numberanalytics.com Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory are often employed to explore the potential energy surfaces of molecules, identifying stable conformations and the energy barriers between them. libretexts.orgresearchgate.net Such studies are crucial for understanding the flexibility of ring systems, including phenomena like ring inversion. rsc.org

For many analogous compounds, such as spiro derivatives containing oxygen or phosphorus, extensive conformational analyses have been performed. rsc.org These studies often reveal complex energy landscapes with multiple local minima corresponding to different spatial arrangements of the atoms. nih.gov Furthermore, computational methods are routinely used to predict spectroscopic properties like NMR chemical shifts and vibrational frequencies (IR spectra), which are invaluable for the experimental characterization of new compounds. researchgate.netresearchgate.net

However, in the case of This compound , specific data relating to the following areas is absent from the current body of scientific literature:

Chemical Reactivity and Transformation Mechanisms of 1,4,6,9 Tetrathia 5 Silaspiro 4.4 Nonane

Ring Opening and Ring Expansion Reactions of the Spiro System

The spirocyclic structure of 1,4,6,9-Tetrathia-5-silaspiro[4.4]nonane, composed of two five-membered rings, possesses inherent ring strain that can be a driving force for ring-opening reactions. These reactions can be initiated by various reagents, leading to linear or larger cyclic structures.

Ring Opening: Nucleophilic attack at the silicon atom or the carbon atoms adjacent to the sulfur can lead to the cleavage of one of the rings. For instance, strong nucleophiles can attack the silicon center, breaking a silicon-sulfur bond. Similarly, the 1,3-dithiolane (B1216140) rings are susceptible to ring-opening via cleavage of the S-C bond, a known reaction pathway for dithiolanes, often facilitated by organometallic reagents or Lewis acids. wikipedia.orgchemicalbook.com The reaction of 1,2-dithiolanes with nucleophiles like lithiated picolines has been shown to result in ring-opened products. tandfonline.com While the target compound contains 1,3-dithia systems, the principle of nucleophilic attack leading to S-S or S-C bond cleavage is a relevant concept.

Another plausible pathway for ring-opening involves reduction. The use of reducing agents can cleave the sulfur-carbon bonds, a common strategy for the deprotection of carbonyls converted to dithioacetals.

Ring Expansion: Ring expansion reactions offer a pathway to larger, medium-sized sulfur-containing heterocycles, which can be challenging to synthesize directly. nih.govresearchgate.net For sulfur heterocycles, ring expansion can be initiated by generating a reactive intermediate, such as a carbocation or a radical adjacent to the ring, which then triggers a rearrangement. For this compound, this could potentially be achieved by creating a reactive site on one of the ethylene (B1197577) bridges. Furthermore, reactions involving insertion into the C-S bonds by low-valent metal complexes, as seen with thiophenes and aluminum(I) reagents, could lead to ring-expanded products. rsc.org

Reaction Type Initiating Reagent/Condition Plausible Products Notes
Nucleophilic Ring OpeningStrong Nucleophiles (e.g., RLi, RMgX)Linear silanethiolatesAttack likely occurs at the silicon or α-carbon.
Reductive Ring OpeningReducing Agents (e.g., Raney Ni, LiAlH₄)Ethane and silicon sulfide (B99878) derivativesClassic desulfurization conditions would likely decompose the molecule.
Acid-Catalyzed Ring OpeningStrong Lewis or Brønsted AcidsOligomeric or polymeric materialsAcid catalysis can promote polymerization of the opened rings. msu.edu
Thermal Ring OpeningHigh TemperaturesDecomposition or polymerizationThe disulfide bond in 1,2-dithiolanes can open thermally. rsc.org
Photochemical Ring OpeningUV IrradiationRadical species, leading to polymerizationA known process for some cyclic disulfides. rsc.org
Ring ExpansionMetal Insertion (e.g., Al(I), Rh(I))Larger heterocycles containing Si and SThis would involve the formal insertion of the metal into a C-S or Si-S bond. rsc.org

Table 1: Hypothetical Ring Opening and Expansion Reactions

Substitution and Derivatization Reactions at Silicon and Sulfur Centers

Silicon Center: The silicon atom in this compound is electrophilic and susceptible to nucleophilic substitution. libretexts.org Due to the presence of four silicon-sulfur bonds, which are more labile than silicon-carbon bonds, the compound can react with a variety of nucleophiles. wikipedia.org The reaction likely proceeds through a hypervalent, pentacoordinate silicon intermediate, a common mechanism in organosilicon chemistry. soci.org Strong nucleophiles, such as organolithium reagents, Grignard reagents, or alkoxides, could potentially displace one or more of the dithiolate moieties. The reaction with water would likely lead to hydrolysis, breaking the Si-S bonds to form silanols and eventually silica, with the release of ethane-1,2-dithiol.

Sulfur Centers: The sulfur atoms in the thioether linkages are nucleophilic and can be derivatized through several pathways. The most common is oxidation. Thioethers are readily oxidized to sulfoxides and subsequently to sulfones using various oxidizing agents like hydrogen peroxide, peroxyacids (e.g., m-CPBA), or ozone. researchgate.netmasterorganicchemistry.comnih.govnih.gov The oxidation state can often be controlled by the choice of oxidant and reaction conditions. The sulfur atoms can also act as nucleophiles in alkylation reactions with strong electrophiles like alkyl halides to form sulfonium (B1226848) salts.

Reaction Center Reagent Product Type Mechanism/Notes
SiliconH₂O / H⁺ or OH⁻Silanols, Silica, Ethane-1,2-dithiolHydrolysis of Si-S bonds.
SiliconAlcohols (ROH)AlkoxysilanesNucleophilic substitution at silicon, displacing a dithiolate. libretexts.org
SiliconOrganometallics (RLi, RMgX)Alkyl/Aryl SilanesFormation of Si-C bonds. wikipedia.org
SulfurH₂O₂, m-CPBASulfoxides, SulfonesStepwise oxidation of thioether sulfur atoms. masterorganicchemistry.comrsc.org
SulfurAlkyl Halides (R-X)Sulfonium SaltsS-alkylation, forming a positively charged sulfur center.

Table 2: Potential Substitution and Derivatization Reactions

Redox Chemistry and Electron Transfer Processes

The redox behavior of this compound is determined by the presence of both oxidizable sulfur atoms and a silicon center that can participate in reductive processes.

Oxidation Pathways and Mechanisms

The primary sites for oxidation are the four thioether sulfur atoms. Oxidation typically occurs in a stepwise manner. The first oxidation would convert one of the sulfur atoms to a sulfoxide (B87167). Subsequent oxidation could lead to a disulfoxide, and with stronger oxidizing agents, sulfones could be formed. researchgate.net The oxidation of thioethers by oxidants like hydrogen peroxide is thought to proceed via a nucleophilic attack of the sulfur atom on the oxidant. nih.gov The presence of multiple sulfur atoms means that a range of partially and fully oxidized products is possible.

Electrochemical oxidation is also a plausible pathway. Organic sulfur compounds can be oxidized at an anode to generate radical cations, which can then undergo further reactions or dimerization. acs.org For this spirocycle, electrochemical oxidation would likely involve the initial removal of an electron from one of the sulfur atoms.

Reduction Processes and Formation of Anionic Species

Reduction of this compound could occur at either the silicon-sulfur or carbon-sulfur bonds. Chemical reduction using strong reducing agents like alkali metals in liquid ammonia (B1221849) or lithium in methylamine (B109427) can cleave thioethers. acs.org This would likely lead to the fragmentation of the ring system.

The silicon center can also be a target for reduction. Electrochemical reduction of chlorosilanes is a known method to generate silyl (B83357) anions or silyl radicals, which are potent nucleophiles and reactive intermediates. acs.org By analogy, electrochemical reduction of the Si-S bonds in the spirocycle could generate anionic silicon species.

Furthermore, the protons on the carbon atoms adjacent to the sulfur atoms in the 1,3-dithiolane-like rings could be acidic enough to be removed by a strong base, such as butyllithium. This would form a carbanion (anionic species) stabilized by the adjacent sulfur atoms and the silicon center. Such anions are powerful nucleophiles in their own right, capable of reacting with various electrophiles. wikipedia.orgacs.org However, the stability of such anions derived from 1,3-dithiolanes can be limited, sometimes leading to ring fragmentation. wikipedia.org

Process Reagent/Condition Key Intermediates Final Products
Oxidation H₂O₂, m-CPBASulfoxidesSulfones, Di-sulfoxides
Oxidation Anodic ElectrochemicalSulfur Radical CationsDimerized or Polymerized materials
Reduction Li/NH₃ThiolatesFragmented rings
Reduction Cathodic ElectrochemicalSilyl Anions/RadicalsReduced silicon species, fragmented rings acs.org
Deprotonation Strong Base (e.g., n-BuLi)α-Sulfur CarbanionFunctionalized spirocycles (after electrophilic quench)

Table 3: Predicted Redox and Anionic Transformation Pathways

Stereoselective Transformations and Chiral Induction in Reactions

The this compound molecule is achiral. However, chirality can be introduced during its reactions.

Chirality at Silicon: If substitution at the silicon center occurs such that the two dithiolane rings become different (for example, by replacing one with a different bidentate ligand or by opening one ring and substituting with two different monodentate groups), the silicon atom can become a stereocenter. Nucleophilic substitution at silicon often proceeds with either inversion or retention of configuration, depending on the nature of the nucleophile, the leaving group, and the reaction conditions. The ability to control this stereochemistry is a cornerstone of chiral organosilicon chemistry.

Chirality at Sulfur: Oxidation of one of the thioether sulfur atoms to a sulfoxide creates a chiral center at that sulfur atom. With four equivalent sulfur atoms, the selective oxidation to form a single enantiomer of a monosulfoxide would be a significant synthetic challenge, likely requiring a chiral oxidizing agent or catalyst. Subsequent oxidations would create additional stereocenters, leading to a complex mixture of diastereomers.

Chiral Induction: If a chiral reagent or catalyst is used, it could potentially induce stereoselectivity in reactions involving the spirocycle. For example, an enantioselective catalyst could guide the addition of a nucleophile to one face of the molecule or selectively oxidize one of the four sulfur atoms. Chiral Lewis bases are known to catalyze enantioselective reactions with organosilicon compounds, demonstrating the potential for chiral induction. soci.org

Catalytic Activity and Ligand Interactions

The sulfur and silicon atoms in this compound provide potential sites for catalytic activity and ligand interactions.

Ligand Properties: The lone pairs on the four sulfur atoms make them potential ligands for transition metals. Thioethers are known to coordinate to a variety of metals, and ligands incorporating thioether moieties have been used in homogeneous catalysis. bohrium.comthieme-connect.comthieme-connect.comresearchgate.net The spirocyclic nature of this compound could allow it to act as a tetradentate, bidentate, or bridging ligand, depending on the geometric requirements of the metal center. The stability of the resulting metal complex would be a key factor in its potential catalytic application.

Silicon as a Lewis Acid: While tetracoordinate silicon is not a strong Lewis acid, pentacoordinate or cationic silicon species can be highly effective Lewis acid catalysts. acs.orgmdpi.com If a reaction could generate a cationic silicon center from this compound, for instance by abstracting a dithiolate group with a strong Lewis acid, the resulting species could potentially catalyze reactions such as hydrosilylation or aldol (B89426) reactions.

Catalyst for Organosilicon Chemistry: Cationic silicon(II) compounds have emerged as potent catalysts for reactions in organosilicon chemistry. mdpi.com While the silicon in the title compound is in the +4 oxidation state, reductive processes could potentially generate catalytically active lower-valent silicon species, although this is highly speculative.

Comparative Analysis with Other Spiro 4.4 Nonane Systems

Influence of Heteroatom Variation on Structure and Reactivity

The introduction of different heteroatoms into the spiro[4.4]nonane framework at the 1, 4, 6, and 9 positions, as well as at the central spiro atom (position 5), significantly influences the molecule's geometric and electronic properties, and consequently its reactivity.

A direct comparison between 1,4,6,9-Tetrathia-5-silaspiro[4.4]nonane and its oxygen analog, 1,4,6,9-Tetraoxa-5-silaspiro[4.4]nonane, reveals the profound impact of substituting sulfur with oxygen.

Structural Differences: The primary structural differences arise from the larger atomic radius of sulfur compared to oxygen and the longer carbon-sulfur (C-S) and silicon-sulfur (Si-S) bond lengths relative to carbon-oxygen (C-O) and silicon-oxygen (Si-O) bonds. This results in a more expanded and potentially more flexible five-membered ring structure in the tetrathia analog. The bond angles around the sulfur atoms are also expected to be smaller than those around the oxygen atoms due to sulfur's lower electronegativity and more diffuse p-orbitals.

Reactivity Differences: The difference in electronegativity between sulfur and oxygen (2.58 vs. 3.44 on the Pauling scale) is a key determinant of the reactivity of these compounds. The Si-O bonds in the tetraoxa analog are highly polarized and possess significant ionic character, making them strong and relatively stable. Conversely, the Si-S bonds in the tetrathia analog are less polarized and more covalent, rendering them more susceptible to nucleophilic and electrophilic attack. The sulfur atoms, with their available d-orbitals, can also participate in different bonding and coordination chemistry compared to oxygen.

A key reaction difference is highlighted in the preparation of a related phosphorus-containing spiro compound, 5-Hydro-1,4,6,9-tetraoxa-5-phosphaspiro[4.4]nonane, which was synthesized from 2-chloro-1,3,2-dioxaphospholane (B43518) and glycol. The reactivity of this compound with silylating agents underscores the chemistry of the P-O-C framework.

A summary of key properties for the subject compound and its oxygen and carbon analogs is presented in the table below.

PropertyThis compound1,4,6,9-Tetraoxa-5-silaspiro[4.4]nonane1,4,6,9-Tetrathiaspiro[4.4]nonane
Molecular Formula C4H8S4SiC4H8O4Si chemspider.comC5H8S4 nist.gov
Molecular Weight 228.44 g/mol 180.25 g/mol chemspider.com196.38 g/mol nist.gov
CAS Number Not available24471-99-6 nih.gov13145-46-5 nist.gov

While specific experimental data for direct comparison of this compound with its carbon, nitrogen, phosphorus, germanium, and tin analogs is limited, general trends can be inferred based on the properties of these elements.

Carbon Analog (1,4,6,9-Tetrathiaspiro[4.4]nonane): The carbon analog, where the central silicon atom is replaced by a carbon atom, is known as 1,4,6,9-Tetrathiaspiro[4.4]nonane. nist.gov The primary difference lies in the valency and bonding capabilities of the central atom. Carbon, being tetravalent and forming strong covalent bonds, creates a stable spirocyclic system. The reactivity would be largely dictated by the thioether linkages.

Nitrogen and Phosphorus Analogs: The introduction of nitrogen or phosphorus in place of the CH2 groups in the rings would lead to aza- and phospha-spiro[4.4]nonane derivatives. The synthesis of 1-azaspiro[4.4]nonane derivatives has been achieved through domino radical bicyclization. researchgate.net These compounds are of interest due to their presence in biologically active molecules. The lone pair of electrons on nitrogen and phosphorus would introduce basicity and nucleophilicity, significantly altering the chemical behavior compared to the carbon or sulfur-containing rings.

Germanium and Tin Analogs: Replacing the central silicon atom with its heavier congeners, germanium and tin, would lead to a gradual change in properties down Group 14 of the periodic table. The bond lengths (Ge-S, Sn-S) would increase, and the bond strengths would decrease. This would likely lead to increased reactivity and potential thermal instability of the spirocyclic system. The larger atomic size of tin may also introduce significant steric strain.

Impact of Spiro[4.4]nonane Core Substitutions on Chemical Behavior

Substituents on the carbon backbone of the spiro[4.4]nonane rings can significantly influence the chemical behavior of the molecule. Electron-donating or electron-withdrawing groups can alter the electron density distribution within the rings and at the heteroatoms, thereby affecting the molecule's reactivity, stability, and physical properties. For instance, theoretical studies on substituted paracyclophanes have shown that substituents can significantly distort the ring geometry and alter the strain enthalpy. researchgate.net While a different system, this highlights the general principle of substituent effects on strained ring systems.

Methodological Transferability Across Spiro[4.4]nonane Classes for Synthesis and Characterization

The synthesis of spiro[4.4]nonane systems often involves cyclization reactions. Radical cyclizations, for example, have been employed in the synthesis of spiro[4.4]nonene frameworks. rsc.org Tandem Nazarov cyclization/semipinacol rearrangement has also been developed for the asymmetric synthesis of chiral spiro[4.4]nonane-1,6-diones. nih.gov The transferability of these methods to the synthesis of this compound would depend on the compatibility of the reagents and reaction conditions with the thioether and silane (B1218182) functionalities.

Characterization of these compounds typically relies on a combination of spectroscopic techniques, including:

NMR Spectroscopy (¹H, ¹³C, ²⁹Si): To elucidate the molecular structure and connectivity.

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

X-ray Crystallography: To determine the precise three-dimensional structure in the solid state.

These characterization techniques are generally applicable across the different classes of spiro[4.4]nonanes, with adjustments made to account for the specific nuclei being observed (e.g., ³¹P NMR for phosphorus analogs).

Structure-Reactivity Relationships within the Spiro[4.4]nonane Family

The structure-reactivity relationships in the spiro[4.4]nonane family are governed by a combination of factors:

Ring Strain: The five-membered rings in the spiro[4.4]nonane system possess a degree of ring strain, which can influence their reactivity.

Heteroatom Identity: As discussed, the nature of the heteroatoms profoundly impacts bond polarities, bond strengths, and the presence of lone pairs, all of which are key determinants of reactivity.

Spiro-conjugation: In unsaturated spiro[4.4]nonane systems, through-space interactions between the π-systems of the two rings can occur, a phenomenon known as spiro-conjugation. princeton.edu This can influence the electronic properties and reactivity of the molecule.

Substituent Effects: The electronic and steric effects of substituents on the spiro[4.4]nonane core can modulate the reactivity of the entire molecule.

Q & A

Basic Research Questions

Q. What established synthetic protocols exist for 1,4,6,9-Tetrathia-5-silaspiro[4.4]nonane?

  • Methodological Answer : The compound can be synthesized via alkylation of reduced ethylene trithiocarbonate with 1,2-dibromoethane or 1,2-diiodoethane, yielding a mixture of products requiring chromatographic separation . Alternatively, reactions involving tetrachlorosilane and diamines (e.g., N,N'-dialkyl/aryl-ethylenediamines) under stoichiometric control can produce spirobicyclic derivatives, though yields depend on substituent steric effects . Key steps include deprotonation of diamines and careful purification to isolate the spirocyclic product.

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, ²⁹Si) is essential for confirming connectivity and silicon coordination geometry . Single-crystal X-ray diffraction provides definitive structural data, revealing bond angles (e.g., N-Si-N ~92.8°) and ring puckering in benzyl-substituted derivatives . Mass spectrometry further validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What challenges arise in synthesizing high-purity spirocyclic silanes with controlled stereochemistry?

  • Methodological Answer : Challenges include diastereomer separation due to similar physicochemical properties and byproduct formation during alkylation. For example, benzyl-substituted derivatives form cleanly, but ethyl/isopropyl analogs require double deprotonation to avoid competing monocyclic products . Reaction monitoring via in-situ NMR and optimizing solvent polarity (e.g., ether vs. THF) can mitigate these issues.

Q. How can computational methods resolve electronic structure ambiguities in spirocyclic silanes?

  • Methodological Answer : Natural Bond Orbital (NBO) analyses, validated for selena-spiro analogs , can elucidate hyperconjugative interactions and charge distribution at silicon. Density Functional Theory (DFT) simulations comparing planar vs. puckered ring conformations (observed in X-ray data ) help reconcile structural discrepancies.

Q. How do contradictory crystallographic data inform structural flexibility in these compounds?

  • Methodological Answer : Contrasting X-ray results (e.g., planar silaimidazolidine rings in phenyl derivatives vs. puckered benzyl analogs ) suggest substituent-dependent ring strain. Researchers should employ temperature-dependent crystallography and dynamic NMR to probe conformational equilibria and quantify steric/electronic contributions.

Q. What role do spirocyclic silanes play in advanced materials development?

  • Methodological Answer : Related tetraoxaspiro compounds (e.g., lithium bis(oxalate)borate derivatives) act as electrolyte additives in lithium-ion batteries, stabilizing electrode interfaces . For this compound, potential applications include precursors for silicon nitride thin films in microelectronics, leveraging their volatility and controlled decomposition .

Q. What strategies address oxidative instability in sulfur-rich spirocyclic systems?

  • Methodological Answer : Stability studies under inert atmospheres (e.g., argon) and additives like radical scavengers (TEMPO) can mitigate sulfur-sulfur bond cleavage. Comparative thermogravimetric analysis (TGA) of thia- vs. oxa-spiro analogs provides insights into degradation pathways.

Data Analysis & Experimental Design

Q. How should researchers design experiments to probe reactivity with transition-metal catalysts?

  • Methodological Answer : Use stoichiometric metal complexes (e.g., Pd⁰ or Ru⁰) to test ligand displacement or oxidative addition at silicon. Monitor reactions via ²⁹Si NMR and X-ray photoelectron spectroscopy (XPS) to track changes in silicon oxidation state and coordination .

Q. What methodologies reconcile discrepancies between computational and experimental bond angles?

  • Methodological Answer : Perform constrained DFT optimizations using experimental X-ray coordinates as starting points. Compare calculated vs. observed angles (e.g., N-Si-N) to identify neglected crystal-packing effects or solvent interactions in simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.